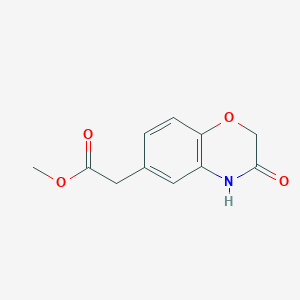

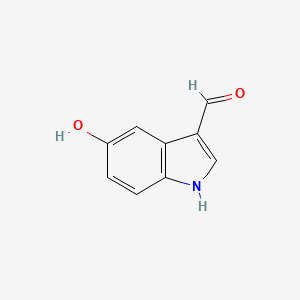

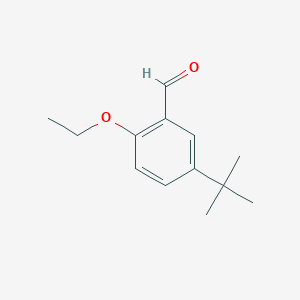

2-(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)乙酸甲酯

描述

The compound of interest, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, is related to a class of compounds known as 1,4-benzoxazinones. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. For instance, a study has synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, which are closely related to the compound , and tested their biological activity against bacterial strains and yeast, finding activity against Candida albicans .

Synthesis Analysis

The synthesis of related 1,4-benzoxazinones has been achieved under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . This suggests that the synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate could potentially follow a similar pathway, utilizing appropriate starting materials and conditions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques. For example, the structure of methyl α-hydroxy-3-methoxycarbonyl-4H-1,2-benzoxazine-4-acetates was confirmed by X-ray analysis . This indicates that the molecular structure of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate could also be elucidated using similar analytical methods to ensure the correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

The reactivity of 1,4-benzoxazinones under various conditions has been explored. For instance, the reactivity of 2-methyl-4H-3,1-benzoxazin-4-ones towards carbon and oxygen nucleophiles under microwave irradiation conditions has been investigated, leading to the synthesis of different compounds . This suggests that Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate may also exhibit interesting reactivity under certain conditions, which could be useful for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate are not detailed in the provided papers, the studies on related compounds provide insights into the properties that could be expected. For example, the biological activity assays of similar 1,4-benzoxazinones against bacterial strains and yeast suggest that these compounds have significant biological properties . Additionally, the successful synthesis and transformation of related compounds under various conditions indicate that Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate may have a range of physical and chemical properties that could be explored for potential applications .

科学研究应用

Antimicrobial and Antioxidant Applications

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate has shown potential in antimicrobial and antioxidant applications. A study synthesized benzoxazinyl pyrazolone arylidenes, starting from this compound, and found them to have potent antimicrobial and antioxidant properties (Sonia et al., 2013).

Antibacterial Activity

Another research synthesized analogues of this compound and evaluated their antibacterial activity against various strains such as E. coli and Staphylococcus aureus. Certain derivatives showed notable effectiveness against these bacterial strains (Kadian et al., 2012).

COX-2/5-LOX Inhibitors

Compounds synthesized from methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate have been evaluated for their potential as COX-2 (Cyclooxygenase)/5-LOX (Lipoxygenase) inhibitors. Some exhibited significant 5-LOX inhibitory activity, indicating potential in anti-inflammatory and other related therapeutic applications (Reddy et al., 2008).

Enzymatic Resolution Studies

Novel methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates synthesized from this compound underwent lipase-catalyzed resolution studies. These studies are crucial in understanding the enantioselective and chemoselective properties of these compounds (Prasad et al., 2006).

Catalytic Hydrogenation

This compound was also involved in the study of catalytic hydrogenation of dihydrooxazines. This research is significant for understanding the chemical transformations and potential applications in synthesizing various derivatives (Sukhorukov et al., 2008).

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-9-8(4-7)12-10(13)6-16-9/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLHZQGTOQQCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396378 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate | |

CAS RN |

866038-49-5 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)